2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one
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Overview
Description
2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an ethyl group and a dihydropyrimidinone core with a methoxymethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate piperazine derivatives with dihydropyrimidinone precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-(4-ETHYLPIPERAZIN-1-YL)-6-(HYDROXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
What sets 2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxymethyl group, in particular, may enhance its solubility and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C12H20N4O2 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H20N4O2/c1-3-15-4-6-16(7-5-15)12-13-10(9-18-2)8-11(17)14-12/h8H,3-7,9H2,1-2H3,(H,13,14,17) |
InChI Key |
CBTRCTRJYRPSSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)COC |
Origin of Product |
United States |
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